molecular formula C18H23NO B1589930 4-Phenoxy-2,6-diisopropyl aniline CAS No. 80058-85-1

4-Phenoxy-2,6-diisopropyl aniline

Cat. No. B1589930
Key on ui cas rn: 80058-85-1
M. Wt: 269.4 g/mol
InChI Key: WRBGLNGTYOVAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04328247

Procedure details

48.9 g of phenol are dissolved in 500 ml of xylene, and to this solution are added 30.2 g of pulverised potassium hydroxide in an atmosphere of nitrogen. The reaction mixture is stirred and heated to boiling point, while continuously distilling off the water that is formed. After addition of 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline, the mixture is stirred for 8 hours at 150°-155° C., then cooled, and filtered with suction. The filtrate is washed with 15% sodium hydroxide solution (150 ml) and with two 150 ml portions of water. The organic phase is separated and dried over sodium sulfate. The solvent is removed by distillation and the product is distilled, affording the compound of the formula ##STR5## with a boiling point of 103°-104° C./0.01 torr and a melting point of 71°-72° C. (after recrystallisation from hexane).
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[CH:10]([C:13]1[CH:19]=[C:18](Br)[CH:17]=[C:16]([CH:21]([CH3:23])[CH3:22])[C:14]=1[NH2:15])([CH3:12])[CH3:11]>C1(C)C(C)=CC=CC=1.[Cu](Cl)Cl>[CH:10]([C:13]1[CH:19]=[C:18]([O:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:17]=[C:16]([CH:21]([CH3:23])[CH3:22])[C:14]=1[NH2:15])([CH3:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
48.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
500 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
30.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C(=CC(=C1)Br)C(C)C
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
DISTILLATION
Type
DISTILLATION
Details
while continuously distilling off the water that
CUSTOM
Type
CUSTOM
Details
is formed
STIRRING
Type
STIRRING
Details
the mixture is stirred for 8 hours at 150°-155° C.
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
The filtrate is washed with 15% sodium hydroxide solution (150 ml) and with two 150 ml portions of water
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the product is distilled
CUSTOM
Type
CUSTOM
Details
affording the compound of the formula ##STR5## with a boiling point of 103°-104° C./0.01 torr
CUSTOM
Type
CUSTOM
Details
a melting point of 71°-72° C. (after recrystallisation from hexane)

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=C(N)C(=CC(=C1)OC1=CC=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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